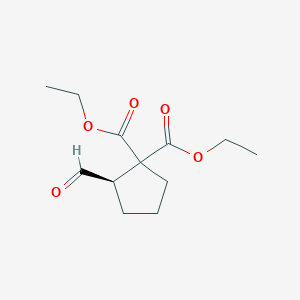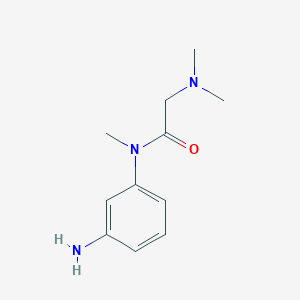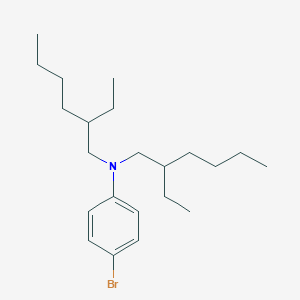
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique properties and applications in various fields It is an ionic liquid, which means it is composed entirely of ions and remains liquid at relatively low temperatures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with epichlorohydrin, followed by quaternization with hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents used include water or ethanol.
Reaction Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ion exchange reactions typically involve the use of salts like sodium bromide or potassium iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions will produce different ionic liquids with varying anions.
Applications De Recherche Scientifique
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s unique structure allows it to interact with various biological and chemical systems, influencing processes such as enzyme activity and molecular transport .
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydroxypropyl)-2-nitroimidazole: This compound shares a similar backbone but includes a nitro group, which significantly alters its chemical properties and applications.
1-tetradecyl-3-(2’,3’-dihydroxypropyl)imidazolium chloride: This hydroxyl-functionalized ionic liquid is used in similar applications but has a longer alkyl chain, affecting its solubility and interaction with other molecules.
Uniqueness: 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride stands out due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to form stable ionic liquids at low temperatures and its environmental friendliness further enhance its appeal in scientific research and industrial applications.
Propriétés
Numéro CAS |
659719-43-4 |
|---|---|
Formule moléculaire |
C7H15ClN2O2 |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
3-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)propane-1,2-diol;chloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-2-3-9(6-8)4-7(11)5-10;/h2-3,7,10-11H,4-6H2,1H3;1H |
Clé InChI |
LKSKSRUSLWWGDH-UHFFFAOYSA-N |
SMILES canonique |
CN1C[NH+](C=C1)CC(CO)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)


![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)


